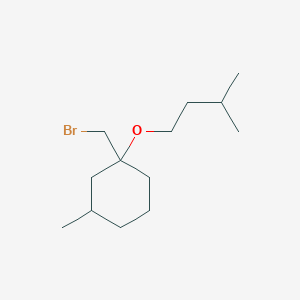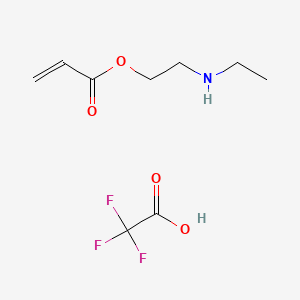![molecular formula C9H9F2NO B13492003 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a fluorinated heterocyclic compound. It belongs to the class of oxazepines, which are seven-membered heterocycles containing both oxygen and nitrogen atoms. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzene derivative with an amine and an aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
7,9-Dichloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Contains chlorine instead of fluorine, which affects its reactivity and stability.
7,9-Dibromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Bromine atoms confer different electronic and steric effects compared to fluorine.
Uniqueness
The presence of fluorine atoms in 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine makes it unique among similar compounds. Fluorine atoms enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H9F2NO |
|---|---|
分子量 |
185.17 g/mol |
IUPAC名 |
7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2 |
InChIキー |
BXEDZIKTOCZCSB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(CN1)C=C(C=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
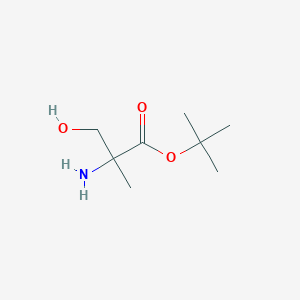
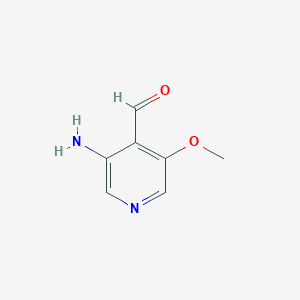
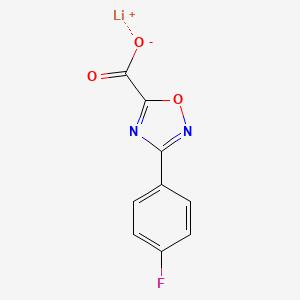

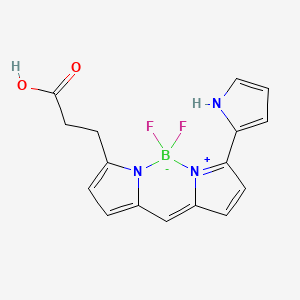

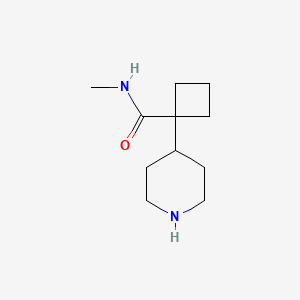
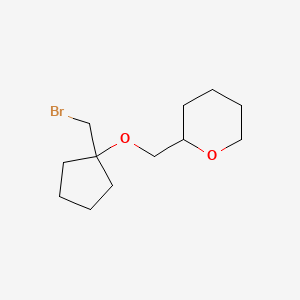
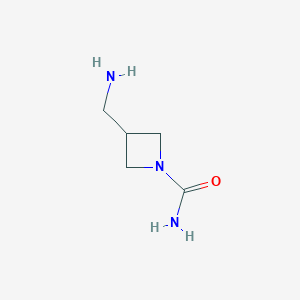
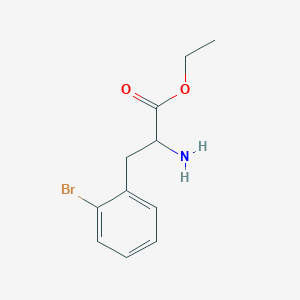
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)
